molecular formula C20H25N7O3S B6559550 4-(dimethylsulfamoyl)-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide CAS No. 1021206-25-6

4-(dimethylsulfamoyl)-N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}benzamide

Cat. No.: B6559550
CAS No.: 1021206-25-6
M. Wt: 443.5 g/mol
InChI Key: GPHDIPIVKBEZNU-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s widely used by medicinal chemists to create compounds for treating human diseases . Pyrimidine is a six-membered ring with two nitrogen atoms and is an essential base component of DNA and RNA .


Molecular Structure Analysis

The structure of this compound would likely be influenced by the stereochemistry of the pyrrolidine ring and the spatial orientation of substituents . The pyrrolidine ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present. Pyrrolidine and pyrimidine rings can undergo a variety of reactions, but without more specific information, it’s difficult to predict the exact reactions this compound might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure and the properties of its components. For example, pyrimidine is a much weaker base than pyridine and is soluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrimidine derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential therapeutic uses. Pyrrolidine and pyrimidine scaffolds continue to be areas of interest in drug discovery due to their structural diversity and wide range of biological activities .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3S/c1-25(2)31(29,30)16-7-5-15(6-8-16)20(28)21-9-12-27-19-17(13-24-27)18(22-14-23-19)26-10-3-4-11-26/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHDIPIVKBEZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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